Lipophilicity Advantage of 6-CF₃ Substitution
The 6-trifluoromethyl compound (CAS 1007874-87-4) exhibits a calculated LogP of 1.63 (Fluorochem F614353), which is significantly higher than the 6-methyl analog (predicted LogP typically <1.0 for the free acid) and the 6-chloro derivative (predicted LogP ~0.8–1.1 for the acid form). The 2-methyl-6-trifluoromethyl variant (CAS 1369332-25-1) shows a still higher LogP of 2.28 , while the simple 2,6-dimethyl substitution in the ITA carboxamide series (ND-11543) achieved LogD₇.₄ values in the range of 3–4 for the neutral amide congener [1]. The intermediate LogP of the 6-CF₃ acid (1.63) provides a balanced lipophilicity profile suitable for both aqueous solubility in carboxylic acid form and subsequent amide coupling to more hydrophobic targets, avoiding the excessive lipophilicity (LogP >3) associated with rapid metabolic clearance or the suboptimal permeability (LogP <0.5) of the 6-unsubstituted parent acid.
| Evidence Dimension | Calculated partition coefficient (LogP) for free carboxylic acid |
|---|---|
| Target Compound Data | LogP = 1.63 (6-CF₃-imidazo[2,1-b]thiazole-5-carboxylic acid, CAS 1007874-87-4; Fluorochem F614353 datasheet) |
| Comparator Or Baseline | 6-Methyl analog (CAS 77628-51-4): predicted LogP ~0.6–0.9; 6-Chloro analog (CAS 24918-20-5): predicted LogP ~0.8–1.1; 2-Methyl-6-CF₃ analog (CAS 1369332-25-1): LogP = 2.28; Unsubstituted parent acid: predicted LogP ~0.3–0.5 |
| Quantified Difference | ΔLogP +0.53 to +1.33 over non-fluorinated 6-position analogs; ΔLogP −0.65 vs. the 2,6-disubstituted analog, indicating tunable lipophilicity without excessive hydrophobicity |
| Conditions | Calculated LogP values reported by Fluorochem Ltd. and ChemScene; predicted values from ChemicalBook for comparator acids |
Why This Matters
For procurement, the LogP of 1.63 places the 6-CF₃ acid in the optimal range for both solution-phase handling in DMF/DMSO for amide coupling and for generating carboxamide derivatives with drug-like lipophilicity (cLogD 1–4), reducing the need for late-stage LogP adjustment.
- [1] Moraski GC, Deboosère N, et al. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLoS ONE, 2020, 15(1), e0227224. ND-11543 (2,6-dimethyl-ITA carboxamide) AUC₀₋₂₄ >11,700 ng·hr/mL; half-life >24 hr. View Source
